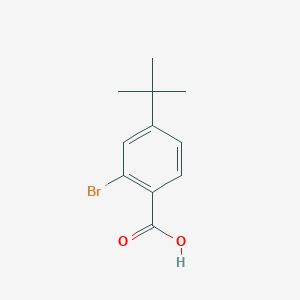

![molecular formula C10H10O4 B1267631 [4-(Acetyloxy)phenyl]acetic acid CAS No. 38177-33-2](/img/structure/B1267631.png)

[4-(Acetyloxy)phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

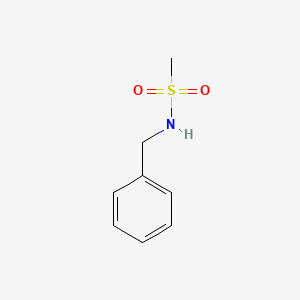

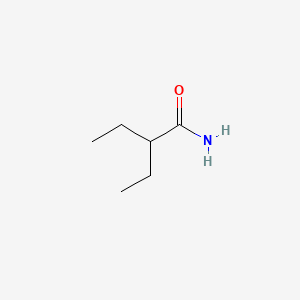

[4-(Acetyloxy)phenyl]acetic acid: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyloxy group at the para position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

It is known that phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Mode of Action

The acetoxy group in the compound is an activated ester form of acetic acid , which could potentially interact with its targets in the body.

Biochemical Pathways

Phenylacetic acid, a related compound, is involved in the urea cycle . It’s also worth noting that indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Phenylacetic acid, a related compound, is known to be metabolized by phenylacetate esterases found in the human liver cytosol .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s possible that [4-(Acetyloxy)phenyl]acetic acid could have a range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the physicochemical properties of phenylacetic acid, a related compound, have a significant impact on its properties in chemical reactions and on possible applications in science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyloxy)phenyl]acetic acid typically involves the acetylation of 4-hydroxyphenylacetic acid using acetic anhydride . The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dichloromethane at room temperature (20°C) for about an hour .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [4-(Acetyloxy)phenyl]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents such as or .

Substitution: Conditions involving like or .

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity and interactions with enzymes.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

- Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

- Phenylacetic acid

- 4-Hydroxyphenylacetic acid

- 4-Acetoxyacetophenone

Comparison:

- Phenylacetic acid lacks the acetyloxy group, making it less reactive in certain acetylation reactions.

- 4-Hydroxyphenylacetic acid has a hydroxyl group instead of an acetyloxy group, affecting its reactivity and solubility.

- 4-Acetoxyacetophenone has a similar acetyloxy group but differs in the position and type of functional groups attached to the phenyl ring.

Uniqueness:

- The presence of both acetyloxy and phenylacetic acid moieties in [4-(Acetyloxy)phenyl]acetic acid provides unique reactivity and potential applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-(4-acetyloxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTJRKVPYCQVQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959104 |

Source

|

| Record name | [4-(Acetyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38177-33-2 |

Source

|

| Record name | NSC49141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-(Acetyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

![4-[(4-cyanophenyl)disulfanyl]benzonitrile](/img/structure/B1267565.png)